molecular formula C13H14N2O2 B7516775 2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione

2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione

Cat. No. B7516775
M. Wt: 230.26 g/mol
InChI Key: BTCMICVLQKKEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 252.32 g/mol. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione is not fully understood, but it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the production of inflammatory mediators and inducing apoptosis in cancer cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to fully understand its mechanism of action and its potential use in other scientific fields.

Synthesis Methods

The synthesis of 2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione has been achieved using different methods, including the reaction of benzylamine with diethyl malonate, followed by cyclization and hydrogenation. Another method involves the reaction of 2-aminobenzyl alcohol with diethyl malonate, followed by cyclization and hydrogenation. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione has been studied for its potential application in various scientific fields. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-benzyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-11-7-4-8-14(11)13(17)15(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCMICVLQKKEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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